molecular formula C9H9FO5S B13709784 6-Fluoro-2-methoxy-3-(methylsulfonyl)benzoic Acid

6-Fluoro-2-methoxy-3-(methylsulfonyl)benzoic Acid

Cat. No.: B13709784
M. Wt: 248.23 g/mol
InChI Key: HAODZODWCHVPEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-2-methoxy-3-(methylsulfonyl)benzoic acid is an organic compound with the molecular formula C9H9FO5S and a molecular weight of 248.22 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methylsulfonyl group attached to a benzoic acid core. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-methoxy-3-(methylsulfonyl)benzoic acid typically involves the introduction of the fluorine, methoxy, and methylsulfonyl groups onto a benzoic acid derivative. One common method includes the following steps:

    Fluorination: Introduction of the fluorine atom onto the benzene ring.

    Methoxylation: Addition of the methoxy group.

    Sulfonylation: Introduction of the methylsulfonyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. These methods often utilize advanced techniques such as catalytic processes and continuous flow reactors to optimize the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-methoxy-3-(methylsulfonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: The fluorine, methoxy, or methylsulfonyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various substituted benzoic acids .

Scientific Research Applications

6-Fluoro-2-methoxy-3-(methylsulfonyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methoxy-3-(methylsulfonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine, methoxy, and methylsulfonyl groups can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-2-methoxy-3-(methylsulfonyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

6-fluoro-2-methoxy-3-methylsulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO5S/c1-15-8-6(16(2,13)14)4-3-5(10)7(8)9(11)12/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAODZODWCHVPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(=O)O)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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